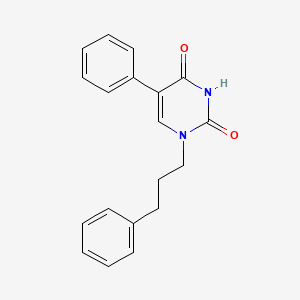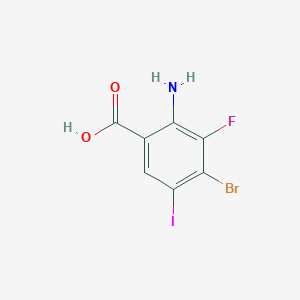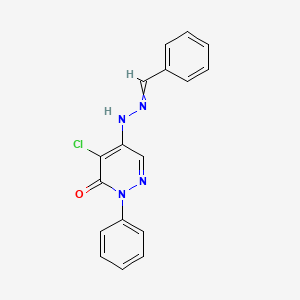![molecular formula C12H20ClNOS B13995176 N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride CAS No. 85485-77-4](/img/structure/B13995176.png)
N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxyphenyl group, a methylsulfanyl group, and an amine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenylmethyl intermediate through a reaction between 4-methoxybenzyl chloride and a suitable nucleophile.
Introduction of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amine group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic pockets, while the amine group can form hydrogen bonds with target molecules. The methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the methoxyphenyl group but differs in the amine substitution pattern.
N-(4-Methoxyphenyl)acetamide: Contains a similar methoxyphenyl group but has an acetamide functional group instead of the methylsulfanyl and amine groups.
Uniqueness
N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
CAS No. |
85485-77-4 |
|---|---|
Molecular Formula |
C12H20ClNOS |
Molecular Weight |
261.81 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19NOS.ClH/c1-14-12-6-4-11(5-7-12)10-13-8-3-9-15-2;/h4-7,13H,3,8-10H2,1-2H3;1H |
InChI Key |
MOCCMJHOOQXDPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCCSC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine](/img/structure/B13995100.png)

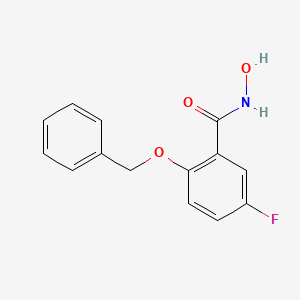

![3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole](/img/structure/B13995121.png)
![1''-Benzylspiro[chroman-2,4''-piperidine]](/img/structure/B13995130.png)
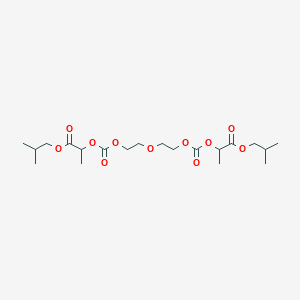
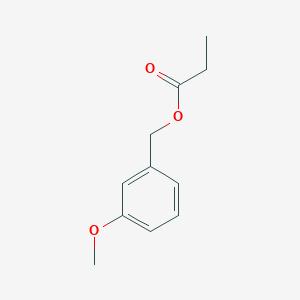
![3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13995145.png)
